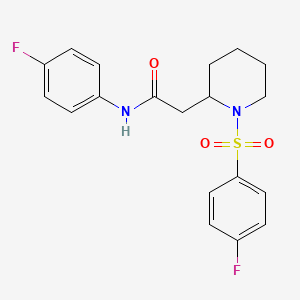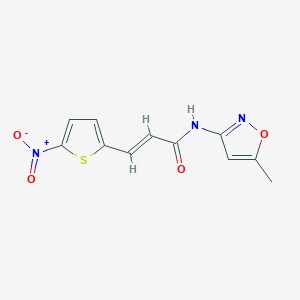
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the inhibition of protein kinase CK2. This enzyme plays a critical role in cell proliferation and survival and is overexpressed in various types of cancer. Inhibition of this enzyme has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to have anti-inflammatory properties, which may be attributed to its ability to inhibit CK2-mediated signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce the growth of tumors in animal models. Additionally, (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is its relatively straightforward synthesis method. Additionally, this compound has been extensively studied for its potential use in medicinal chemistry, making it a valuable tool for researchers. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide. One potential avenue of research is the development of more potent inhibitors of protein kinase CK2. Additionally, further studies are needed to investigate the potential use of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of more water-soluble derivatives of this compound may enhance its potential use in various experiments.
Méthodes De Synthèse
The synthesis of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with 5-nitro-2-thiophenecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield the final product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential use in medicinal chemistry. This compound has been shown to inhibit various enzymes, including protein kinase CK2, which plays a critical role in cell proliferation and survival. Inhibition of this enzyme has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-7-6-9(13-18-7)12-10(15)4-2-8-3-5-11(19-8)14(16)17/h2-6H,1H3,(H,12,13,15)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQVQBZZPQQMN-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

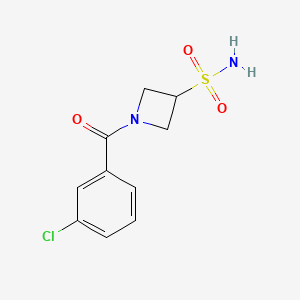
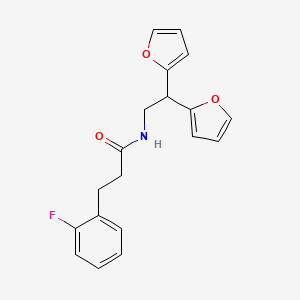
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

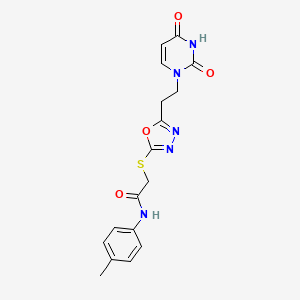
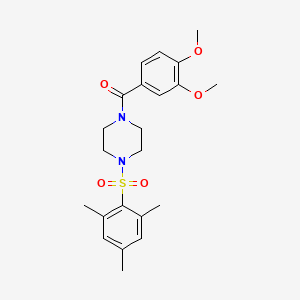
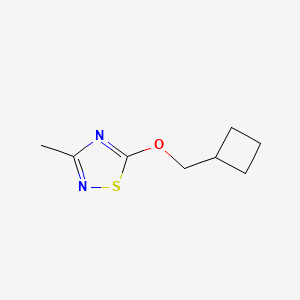
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
